![molecular formula C13H21BO5 B1654048 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester CAS No. 2096342-30-0](/img/structure/B1654048.png)
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester
Overview
Description
Boronic esters, such as “5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester”, are often used in organic synthesis . They are particularly valuable in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura coupling, which involves the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound is used as a boron reagent in the Suzuki–Miyaura (SM) coupling, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
Pinacol boronic esters, including “5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester”, are used in the protodeboronation process . This process involves the removal of the boron moiety from the boronic ester, which is a crucial step in many organic synthesis procedures .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a manner that defies Markovnikov’s rule .
Synthesis of Complex Molecules
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of complex molecules such as δ- ( R )-coniceine and indolizidine 209B .
Drug Design and Delivery
Boronic acids and their esters, including “5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester”, are highly considered compounds for the design of new drugs and drug delivery devices .
Functional Group Transformations
The boron moiety in “5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester” can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Mechanism of Action
Target of Action
The primary target of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, leading to the formation of new carbon-carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of a wide array of diverse molecules with high enantioselectivity .
Pharmacokinetics
They are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The action of 5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and moisture . For instance, the rate of hydrolysis of phenylboronic pinacol esters, a related class of compounds, is considerably accelerated at physiological pH .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(dimethoxymethyl)furan-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO5/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(17-10)11(15-5)16-6/h7-8,11H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBPRPQBDNYANJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101143369 | |
Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethoxymethyl)furan-2-boronic acid pinacol ester | |
CAS RN |
2096342-30-0 | |
Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096342-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[5-(dimethoxymethyl)-2-furanyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101143369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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